4-O-beta-Glucopyranosyl-cis-coumaric acid
Overview
Description
4-O-beta-Glucopyranosyl-cis-coumaric acid is a natural compound isolated from the plant Nelumbo nucifera Gaertn . It is known for its unique chemical structure and potential biological activities. The compound has a molecular formula of C15H18O8 and a molecular weight of 326.30 g/mol .
Biochemical Analysis
Biochemical Properties
It has been suggested that it has a moderate inhibitory effect on CYP3A4, which belonged to the anti-competitive inhibition type
Cellular Effects
Preliminary studies suggest that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to understand the full range of its cellular effects.
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 4-O-beta-Glucopyranosyl-cis-coumaric acid vary with different dosages in animal models. Specific details about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-O-beta-Glucopyranosyl-cis-coumaric acid is typically synthesized through enzymatic methods. The process involves the enzymatic catalysis of coumaric acid and glucose under specific conditions to form the compound . The reaction is carried out at controlled temperatures and pH levels to ensure optimal enzyme activity and product yield.
Industrial Production Methods: Industrial production of this compound also relies on enzymatic synthesis due to its efficiency and specificity. The process involves large-scale fermentation and bioreactor systems to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 4-O-beta-Glucopyranosyl-cis-coumaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under controlled temperatures.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
4-O-beta-Glucopyranosyl-cis-coumaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-O-beta-Glucopyranosyl-cis-coumaric acid involves its interaction with specific molecular targets and pathways. The compound exhibits a moderate inhibitory effect on the enzyme CYP3A4 through anti-competitive inhibition . This inhibition can affect the metabolism of various drugs and endogenous compounds, leading to potential therapeutic applications.
Comparison with Similar Compounds
- 4-O-beta-D-Glucopyranosyl-cis-p-coumaric acid
- (Z)-p-Coumaric acid 4-O-beta-D-glucopyranoside
- (2Z)-3-[4-(beta-D-Glucopyranosyloxy)phenyl]-2-propenoic acid
Uniqueness: 4-O-beta-Glucopyranosyl-cis-coumaric acid is unique due to its specific glycosylation pattern and its ability to inhibit CYP3A4. This sets it apart from other similar compounds, which may have different glycosylation sites or lack the same inhibitory effects .
Properties
IUPAC Name |
(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3-/t10-,12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFYQZQUAULRDF-LSSWKVNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-O-beta-Glucopyranosyl-cis-coumaric acid in the context of Plumeria rubra cv. acutifolia (PRCA)?
A1: this compound is identified as a key chemical marker for distinguishing PRCA from its common adulterants, Plumeria rubra (PR) and Plumeria rubra var. alba (PRVA). [] This distinction is crucial for quality control and authentication of PRCA, a significant component of herbal tea in China. The study highlights the compound's potential in developing reliable methods for preventing adulteration and ensuring the quality of PRCA products. []
Q2: How does this compound contribute to the potential antidiabetic properties of Rhus parviflora?
A2: While the provided research does not directly investigate the antidiabetic mechanism of this compound, it highlights the compound as one of the key phytoconstituents in Rhus parviflora. [] This study suggests that Rhus parviflora exhibits antidiabetic potential due to the presence of specific biomarkers, including this compound. Further research is needed to elucidate the specific role and mechanism of action of this compound in the context of diabetes. []
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